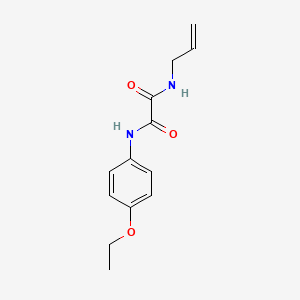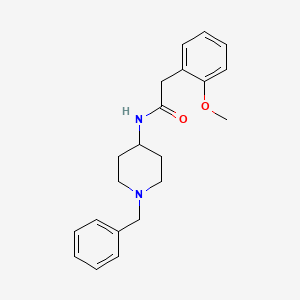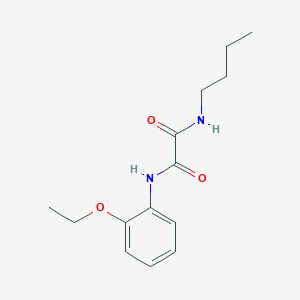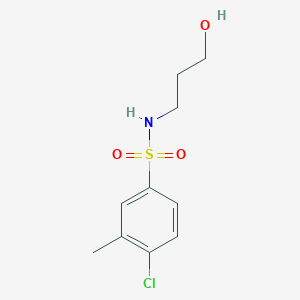
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol, also known as DTB, is a synthetic compound that has been studied for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound has been shown to possess unique properties that make it a promising candidate for further research and development.
Wirkmechanismus
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol exerts its biological effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has been shown to possess a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has several advantages and limitations for laboratory experiments. Its unique chemical structure and properties make it a promising candidate for further research and development. However, its synthesis can be complex and time-consuming, and its effects on different cell types and tissues may vary.
Zukünftige Richtungen
There are several potential future directions for research on 1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol. These include further studies on its anti-cancer, anti-inflammatory, and antioxidant properties, as well as its effects on different cell types and tissues. Additionally, research on the development of new drugs and therapies based on 1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol is also a promising area of study.
Synthesemethoden
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with phenylacetylene in the presence of a catalyst, followed by the reduction of the resulting product using sodium borohydride. The final product is obtained through a reaction with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c21-18(19-12-7-15-23-19)13-14-20(22,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFGVXSKYABBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CS2)O)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5195103 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)benzyl]isonicotinamide](/img/structure/B5063706.png)


![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)


![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)

![3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5063786.png)
